Cas no 687563-83-3 (Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-)
![Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]- structure](https://ja.kuujia.com/scimg/cas/687563-83-3x500.png)
Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]- 化学的及び物理的性質
名前と識別子
-
- Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-
- WAY-327270
- SCHEMBL5910871
- SR-01000104602
- SR-01000104602-1
- 687563-83-3
- EU-0055644
- 5-Chloro-2-methoxy-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide
- AKOS001763917
-
- インチ: 1S/C23H25ClN4O2/c1-15-12-22(28-10-8-27(2)9-11-28)26-20-6-5-17(14-18(15)20)25-23(29)19-13-16(24)4-7-21(19)30-3/h4-7,12-14H,8-11H2,1-3H3,(H,25,29)
- InChIKey: IPBZCMMJQYJFBG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2C(=C1)C(C)=CC(N1CCN(C)CC1)=N2)(=O)C1=CC(Cl)=CC=C1OC
計算された属性
- せいみつぶんしりょう: 424.1666037g/mol
- どういたいしつりょう: 424.1666037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 57.7Ų
Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W425483-1ml |
WAY-327270 |
687563-83-3 | 10mM in DMSO | 1ml |
¥720.90 | 2023-08-31 |
Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]- 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-に関する追加情報
Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]- (CAS No. 687563-83-3): A Comprehensive Overview
Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]- (CAS No. 687563-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as 5-chloro-2-methoxybenzamide for brevity, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research developments surrounding this compound.
The molecular structure of 5-chloro-2-methoxybenzamide is notable for its intricate arrangement of functional groups. The presence of a benzamide moiety, a chloro substituent, a methoxy group, and a quinolinyl ring with a piperazinyl substitution confers this compound with a high degree of chemical diversity and biological activity. These structural elements contribute to its ability to interact with various biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of 5-chloro-2-methoxybenzamide in the treatment of various diseases. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 5-chloro-2-methoxybenzamide could be a promising therapeutic agent for inflammatory disorders such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 5-chloro-2-methoxybenzamide has also shown potential as an antitumor agent. Research conducted by a team at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it was observed to be effective against breast cancer and colorectal cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 5-chloro-2-methoxybenzamide has been extensively studied to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for further development as an oral medication. Additionally, its low toxicity profile in preclinical studies suggests that it may have a favorable safety margin for clinical use.
One of the challenges in the development of new drugs is ensuring their selectivity and minimizing off-target effects. Recent advances in computational chemistry have enabled researchers to model the interactions between 5-chloro-2-methoxybenzamide and its biological targets at the molecular level. These computational studies have provided valuable insights into the binding modes and key interactions that contribute to its biological activity. For instance, molecular docking simulations have revealed that the compound forms stable complexes with specific protein targets involved in inflammation and cancer pathways.
The clinical potential of 5-chloro-2-methoxybenzamide is further supported by ongoing clinical trials. A Phase I clinical trial evaluating the safety and efficacy of this compound in patients with advanced solid tumors has shown promising results. The trial demonstrated that 5-chloro-2-methoxybenzamide was well-tolerated at various dose levels and exhibited antitumor activity in some patients. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
In conclusion, Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]- (CAS No. 687563-83-3) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, this compound holds great promise for improving patient outcomes in various diseases.
687563-83-3 (Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-) 関連製品
- 941988-69-8(2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide)
- 477872-06-3(N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide)
- 2411193-33-2(4-Benzyl-8-(oxirane-2-carbonyl)-1-oxa-4,8-diazaspiro[5.5]undecane)
- 2385409-55-0(3-(5-{(tert-butoxy)carbonylamino}pyridin-2-yl)propanoic acid)
- 2172233-24-6(2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetamido)acetic acid)
- 2229322-69-2(4-(azidomethyl)-1,5-dimethyl-1H-pyrazole)
- 1261921-29-2(2-(3,4-Difluorophenyl)-6-methylbenzoic acid)
- 2002090-15-3(2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol)
- 11108-30-8(Bis(dimethylamino)bis(cyclopentadienyl)zirconium)
- 1352660-42-4(N-(azetidin-3-yl)aminosulfonamide)




